4-溴-7-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

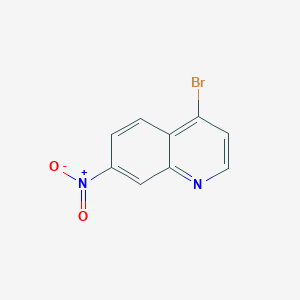

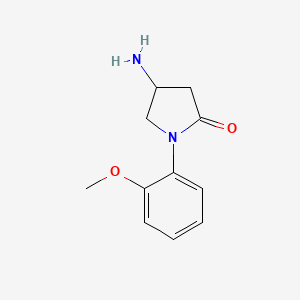

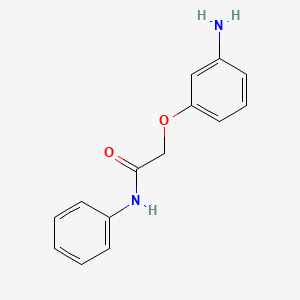

4-Bromo-7-nitroquinoline is a chemical compound that is part of the quinoline family, which is known for its diverse biological activities. The presence of bromine and nitro groups on the quinoline ring system can significantly alter the compound's reactivity and interaction with biological systems. Although the provided papers do not directly discuss 4-Bromo-7-nitroquinoline, they do provide insights into the synthesis and properties of related quinoline derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors such as anilines or nitroanilines. For instance, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving cyclization and substitution reactions . Similarly, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene using the Skraup reaction, with the highest yield of 54% under optimized conditions . These methods could potentially be adapted for the synthesis of 4-Bromo-7-nitroquinoline by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be functionalized at various positions to yield compounds with different properties. For example, the structure of 6-bromoquinolin-4-ol was confirmed by 1H NMR spectroscopy . The presence of substituents such as bromo and nitro groups can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and potential biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic displacement, reduction, and cyclocondensation, as demonstrated in the solid-phase synthesis of dihydroquinazoline derivatives . The introduction of a bromo group can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis of bromo-iodoquinoline compounds . The reactivity of the nitro group also allows for further chemical transformations, which can be exploited in the synthesis of more complex quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro can affect the compound's acidity, redox potential, and overall stability. The bromo group can enhance the compound's density and boiling point due to its relatively high atomic mass. These properties are crucial for the compound's application in various fields, including medicinal chemistry and material science. Although the specific properties of 4-Bromo-7-nitroquinoline are not discussed in the provided papers, the general trends observed in related compounds can provide a basis for predicting its behavior.

科学研究应用

抗癌研究

4-溴-7-硝基喹啉:已被鉴定为合成具有潜在抗癌活性的化合物的关键骨架。 其衍生物正被探索其通过各种机制抑制癌细胞生长的能力,包括调节细胞信号通路和直接细胞毒作用 .

抗菌和抗病毒剂

喹啉核心,它是4-溴-7-硝基喹啉的一部分,以其抗菌特性而闻名。 研究人员正在研究其衍生物,以开发新的抗菌和抗病毒剂,尤其是在抗生素耐药性不断增加的背景下 .

抗炎应用

4-溴-7-硝基喹啉的衍生物正在研究其抗炎特性。 这些化合物有可能通过抑制关键的炎症介质来治疗慢性炎症性疾病 .

心血管药物开发

喹啉基团也存在于多种心血管药物中。 4-溴-7-硝基喹啉的衍生物正在研究其在治疗心血管疾病(如高血压和心律失常)中的潜在用途 .

神经系统疾病

正在进行关于使用4-溴-7-硝基喹啉衍生物治疗神经系统疾病的研究。 这些化合物可能具有神经保护作用或充当神经递质系统的调节剂 .

绿色化学和可持续工艺

在绿色化学领域,4-溴-7-硝基喹啉被用于开发更可持续的化学工艺。 其衍生物采用环保方法合成,减少了化学生产对环境的影响 .

安全和危害

未来方向

Quinoline and its derivatives, such as 4-Bromo-7-nitroquinoline, have potential for industrial and medicinal applications . Future research may focus on the synthesis of functionalized quinoline derivatives and hybrids, which are of interest in synthesizing drug candidates with dual modes of action . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could also be explored to assess the drug-likeness of the quinoline-hybrids .

属性

IUPAC Name |

4-bromo-7-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOHOYWWIXLLDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583003 |

Source

|

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933486-43-2 |

Source

|

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)